![molecular formula C25H28N2O2S B12732954 10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)- CAS No. 156213-26-2](/img/structure/B12732954.png)
10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)-
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Overview
Description
(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The key steps include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Groups: Acetylation reactions are carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Attachment of the Octahydro-2H-quinolizin-1-yl Group: This step involves the reaction of the phenothiazine derivative with an appropriate quinolizine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that phenothiazine derivatives exhibit significant antitumor properties. A study highlighted the effects of various phenothiazines on HEp-2 tumor cells, demonstrating that certain substitutions at the C2 position enhance their antitumor activity. For instance, derivatives with trifluoromethyl groups showed potent activity with a TCID50 value of 4.7 µg/mL, while others were less effective .
Compound Type | Substitution | TCID50 (µg/mL) |
---|---|---|
Trifluoromethyl | R = CF3 | 4.7 |
Chlorine | R = Cl | 62.5 |
Phthalimido | R = H, n=3 | 11.5 |
Phthalimido | R = H, n=4 | 7.8 |
This data suggests that modifications to the phenothiazine structure can significantly influence its anticancer efficacy.
Neurological Applications
10H-Phenothiazine derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that combine phenothiazine structures with cholinesterase inhibitors have shown promise in enhancing cognitive function and reducing amyloid-beta aggregation, which is crucial in Alzheimer's pathology .
Antioxidant Properties
The antioxidant capabilities of phenothiazine derivatives were assessed in various studies. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases . The hybridization of phenothiazines with other pharmacophores has led to compounds exhibiting multi-target profiles beneficial for treating oxidative stress-related conditions.
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers evaluated the antitumor efficacy of several phenothiazine derivatives against a panel of cancer cell lines. The study concluded that specific structural modifications could enhance the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of phenothiazine derivatives found that compounds similar to 10H-Phenothiazine could inhibit cholinesterase enzymes effectively. This inhibition leads to increased levels of acetylcholine in synaptic clefts, improving neuronal communication and potentially alleviating symptoms associated with Alzheimer's disease.
Mechanism of Action
The mechanism of action of (1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the brain, leading to modulation of neuronal activity.
Inhibiting Enzymes: Inhibiting key enzymes involved in metabolic pathways, thereby altering cellular functions.
Modulating Ion Channels: Affecting ion channel activity, which can influence cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
(1S-trans)-2-Acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives
Biological Activity
10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)- is a synthetic compound belonging to the phenothiazine class. This class is recognized for its diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. The compound's structure suggests potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The molecular formula for this compound is C25H28N2O2S, with a molecular weight of approximately 420.57 g/mol. Its density is reported at 1.29 g/cm³, and it has a boiling point of 666.2 °C under standard atmospheric pressure .
Table 1: Physical Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C25H28N2O2S |
Molecular Weight | 420.57 g/mol |
Density | 1.29 g/cm³ |
Boiling Point | 666.2 °C |
Flash Point | 356.7 °C |
Antimicrobial Properties
Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. A study focused on various novel phenothiazines, including related compounds, demonstrated effectiveness against a range of microbial strains. The mechanisms involved include disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anticancer Effects
Phenothiazines have been studied for their anticancer properties. They are believed to exert these effects through multiple mechanisms:
- Calmodulin Inhibition : This action interferes with calcium signaling pathways crucial for cancer cell proliferation.
- Protein Kinase C Inhibition : By inhibiting this enzyme, the compounds can affect cell growth and differentiation.
- Reversal of Multidrug Resistance : Some derivatives can inhibit P-glycoprotein transport functions, enhancing the efficacy of conventional chemotherapy agents .
Neuropharmacological Effects
As a derivative of phenothiazine, the compound may interact with neurotransmitter receptors in the brain, particularly dopamine receptors. This interaction is significant for its potential use in treating neurological disorders such as schizophrenia and bipolar disorder. The modulation of neuronal activity through receptor binding can lead to antipsychotic effects .
The biological activity of (1S-trans)-2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves several mechanisms:
- Receptor Interaction : Binding to neurotransmitter receptors alters neuronal signaling.
- Enzyme Inhibition : Inhibiting enzymes involved in metabolic pathways can lead to altered cellular functions.
- Ion Channel Modulation : Affecting ion channels influences cellular excitability and signaling processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other well-known phenothiazine derivatives:
Table 2: Comparison with Similar Compounds
Compound | Primary Use | Unique Features |
---|---|---|
Chlorpromazine | Antipsychotic | First antipsychotic drug; dopamine antagonist |
Promethazine | Antihistaminic | Strong sedative effects; used for motion sickness |
Thioridazine | Schizophrenia | Less potent than chlorpromazine; cardiotoxicity concerns |
The specific structural features of (1S-trans)-2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine may confer distinct pharmacological properties compared to these other derivatives.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
- Anticancer Research : Investigations into its anticancer properties revealed that certain modifications enhance its efficacy against specific cancer cell lines, indicating a pathway for developing targeted cancer therapies.
- Neuropharmacology : Clinical trials exploring its effects on schizophrenia have shown improvements in symptoms with manageable side effects compared to traditional treatments .
Properties
CAS No. |
156213-26-2 |
---|---|
Molecular Formula |
C25H28N2O2S |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C25H28N2O2S/c1-17(28)18-11-12-24-22(15-18)27(21-9-2-3-10-23(21)30-24)25(29)16-19-7-6-14-26-13-5-4-8-20(19)26/h2-3,9-12,15,19-20H,4-8,13-14,16H2,1H3/t19-,20+/m0/s1 |
InChI Key |
GHGWVUOGBBUVSC-VQTJNVASSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5[C@@H]4CCCC5 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5 |
Origin of Product |
United States |
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